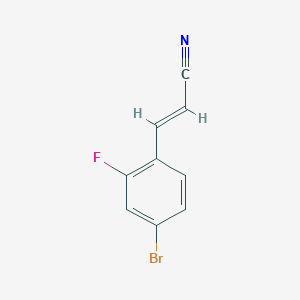

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(E)-3-(4-bromo-2-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJDPANLZFGYFX-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)F)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to a primary amine.

Substitution Reactions: Substitution reactions at the bromine or fluorine positions can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are common reagents.

Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) are used for substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Primary amines.

Substitution Products: Derivatives with different halogens or other substituents.

Scientific Research Applications

Organic Synthesis

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its halogenated structure allows for various substitution reactions, enabling the creation of diverse derivatives that can be tailored for specific applications.

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly in:

- Anticancer Activity: Research indicates that similar compounds can induce apoptosis in cancer cells through caspase activation pathways. Studies have shown selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent .

- Antimicrobial Activity: Compounds with similar structural motifs have demonstrated efficacy against various bacterial strains, with halogen substitutions enhancing antibacterial activity by disrupting bacterial cell membranes .

Material Science

The compound is utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in electronic devices, contributing to the development of more efficient materials.

Case Study 1: Anticancer Efficacy

A study published in Molecular Pharmacology examined the effects of structurally related compounds on human cancer cell lines. The results demonstrated selective cytotoxicity against breast cancer cells attributed to modulation of specific signaling pathways involved in cell proliferation .

Case Study 2: Antimicrobial Testing

In another investigation, nitrile derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The study found that halogenated compounds exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .

Mechanism of Action

The mechanism by which (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound may interact with specific enzymes or receptors, leading to biological effects.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Functional Group Variations: Nitriles vs. Ketones

Compound 1 : (2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one ()

- Functional Groups : Ketone (C=O) and thiophene.

- The thiophene moiety introduces sulfur-based electronic effects.

- Physical Properties : Melting point 133–134°C; molecular ion peak at m/z = 346 (M++1) .

Compound 2 : (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one ()

- Functional Groups : Ketone with bromo and fluoro substituents on separate phenyl rings.

- Structural Insights : Planar molecular arrangement (dihedral angle = 8.49°) stabilized by C–H⋯O/F/Br hydrogen bonds .

Target Compound : (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile

- Functional Group : Nitrile (C≡N), which is more electron-withdrawing than ketones, enhancing electrophilicity for nucleophilic additions.

Substituent Effects on Molecular Geometry

Compound 3 : (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile ()

- Substituents : Bulky naphthyl and methylphenyl groups.

- Geometry: Non-planar structure with a dihedral angle of 60.30° between aromatic rings due to steric hindrance .

- Crystal Packing : Weak C–H⋯H interactions dominate, unlike the stronger hydrogen bonds in ketone analogs.

Target Compound : The bromo and fluoro substituents on the phenyl ring (smaller than naphthyl) likely permit greater planarity, though exact dihedral angles are unavailable.

Isomerism and Stereoelectronic Effects

Complex Functionalized Analogs

Compound 4 : (2E)-2-(4-Bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile ()

- Functional Groups : Sulfonyl, piperazinyl, and furan moieties.

- Molecular Weight : 450.31 g/mol, significantly higher than the target compound (calculated 224.06 g/mol).

Data Tables

Table 1: Structural and Physical Properties of Comparable Compounds

*Calculated based on formula C₉H₅BrFₙN.

Research Findings and Implications

Electronic Effects : Nitriles (target) exhibit stronger electron-withdrawing character than ketones, making them more reactive toward nucleophiles. This property is exploited in pharmaceutical synthesis (e.g., ivabradine precursors ).

Crystal Packing : Ketone analogs () form robust hydrogen-bonded networks, whereas nitriles rely on weaker interactions (e.g., C–H⋯H in ).

Biological Activity

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a bromo and a fluoro substituent on the phenyl ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula for this compound is C₉H₈BrF N. Its structure consists of a prop-2-enenitrile backbone with a 4-bromo and 2-fluoro substituent on the phenyl group, contributing to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrF N |

| Molecular Weight | 227.07 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromo and fluoro) enhances the compound's lipophilicity and binding affinity, potentially leading to increased potency in biological assays.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that related nitriles can induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction . The specific mechanisms by which this compound exerts anticancer effects remain an area of ongoing investigation.

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting that this compound may possess antimicrobial activity. Compounds containing similar structural motifs have been evaluated for their efficacy against various bacterial strains, showing promising results. Further studies are necessary to elucidate the spectrum of antimicrobial activity and the underlying mechanisms.

Case Study 1: Anticancer Efficacy

A study published in Molecular Pharmacology examined the effects of structurally related compounds on human cancer cell lines. The results demonstrated that certain derivatives of prop-2-enenitrile exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity was attributed to the modulation of specific signaling pathways involved in cell proliferation .

Case Study 2: Antimicrobial Testing

In a separate investigation, a series of nitrile derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The study found that compounds with halogen substitutions displayed enhanced antibacterial activity compared to their non-halogenated counterparts. The mechanism was linked to disruption of bacterial cell membranes.

Preparation Methods

Arylation via Diazonium Salt Intermediate

A key step in the preparation is the formation of the aryl diazonium salt from the corresponding aniline derivative, followed by its reaction with 2-chloroacrylonitrile to form a halogenated 3-arylpropanenitrile intermediate.

- Diazotization : Sodium nitrite (1.1 equivalents) is added dropwise to an anilinium bromide salt solution at low temperatures (–5 to +5 °C) to generate the phenyl diazonium bromide in situ.

- Arylation : The freshly prepared diazonium salt is added dropwise to a mixture containing 2-chloroacrylonitrile and copper(II) bromide catalyst in acetone/water (1:1) solvent system, maintaining a controlled nitrogen evolution rate to moderate reaction speed.

- Reaction conditions : The reaction is stirred until nitrogen evolution ceases, indicating completion.

This method yields 2-bromo-2-chloro-3-arylpropanenitrile intermediates in moderate yields (~40%) under optimized conditions. Alternative solvents such as dioxane, acetic acid, DMF, or DMSO result in diminished yields. Copper(I) bromide is less effective due to competing side reactions like Sandmeyer bromobenzene formation.

Conversion to 2-Chloro-3-arylprop-2-enenitriles

The 2-bromo-2-chloro-3-arylpropanenitrile intermediate undergoes elimination in the presence of triethylamine (NEt3) in toluene under reflux. This step facilitates the formation of the α,β-unsaturated nitrile:

- Procedure : To a solution of the propanenitrile intermediate (50 mmol) in toluene (30 mL), NEt3 (1.1 equivalents) is added dropwise.

- Reaction time : The mixture is refluxed for 1 hour.

- Work-up : After cooling to room temperature, water is added, the organic layer is separated, dried over MgSO4, and solvents evaporated.

- Purification : The residue is distilled under reduced pressure to isolate the target compound.

This step yields the 2-chloro-3-arylprop-2-enenitrile with high efficiency (up to 92% yield reported for analogous compounds).

Specific Considerations for (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile

For the specific target compound, the starting aniline would be 4-bromo-2-fluoroaniline, which upon diazotization and subsequent arylation with 2-chloroacrylonitrile under the above conditions, yields the corresponding halogenated intermediate. The elimination step then affords this compound.

The process is summarized in the following table:

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1. Diazotization | 4-Bromo-2-fluoroaniline + NaNO2 (1.1 equiv), HBr, 0–5 °C | Aryl diazonium bromide | In situ | Temperature control critical |

| 2. Arylation | Aryl diazonium salt + 2-chloroacrylonitrile + CuBr2 (0.45 mol%) in acetone/water (1:1), N2 evolution controlled | 2-Bromo-2-chloro-3-(4-bromo-2-fluorophenyl)propanenitrile | ~40% | Polar solvents other than acetone/water reduce yield |

| 3. Elimination | Intermediate + NEt3 (1.1 equiv) in toluene, reflux 1 h | This compound | Up to 92% (analogous compounds) | Distillation under reduced pressure for purification |

Research Findings and Optimization Notes

- Catalyst choice : Copper(II) bromide is preferred over copper(I) bromide to avoid side reactions.

- Solvent effects : Acetone/water mixture is optimal for aryldiazonium coupling; other polar solvents diminish yields.

- Temperature control : Maintaining low temperature during diazotization avoids decomposition of diazonium salts.

- Purification : Distillation under reduced pressure is effective for isolating the final α,β-unsaturated nitrile with good purity.

- Stereochemistry : The elimination step favors the (E)-isomer formation due to thermodynamic stability.

Q & A

Q. Table 1: Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination/Fluorination | Br₂/FeBr₃, HF/pyridine, 0°C → RT | 65–75 | |

| Propenenitrile Formation | Acrylonitrile, K₂CO₃, DMF, 80°C, 12 h | 50–60 | |

| Hydrolysis* | H₂SO₄ (conc.), H₂O, reflux | 70–80 |

Note: Hydrolysis is optional if the nitrile group is retained in the final product.

Advanced: How can stereochemical control be achieved during the formation of the (E)-configured double bond?

Answer:

The (E)-configuration is thermodynamically favored due to steric hindrance between the bulky phenyl ring and nitrile group. To optimize stereochemical outcomes:

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states .

- Employ mild bases (e.g., K₂CO₃) to minimize side reactions like isomerization .

- Monitor reaction progress via HPLC or TLC to detect early-stage intermediates.

- Validate configuration using NOESY NMR (absence of cross-peaks between vinyl protons and aryl substituents confirms (E)-geometry) .

Basic: What spectroscopic and computational methods are used for structural validation?

Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 120–125 ppm for nitrile carbon) .

- X-ray Crystallography : Resolve absolute configuration; compare with Cambridge Structural Database (CSD) entries for similar enenitriles .

- DFT Calculations : Predict IR vibrational modes (e.g., C≡N stretch at ~2200 cm⁻¹) and compare with experimental data .

Advanced: How should researchers address discrepancies between experimental and computational NMR chemical shifts?

Answer:

Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:

- Solvent Correction : Use implicit solvent models (e.g., PCM) in DFT calculations .

- Dynamic Effects : Perform molecular dynamics simulations to account for rotamer populations .

- Cross-Validation : Compare with CSD entries (e.g., Entry FOHCUZ) for analogous structures .

Advanced: What mechanistic insights explain its bioactivity in enzyme inhibition studies?

Answer:

The compound’s bioactivity stems from:

- Electrophilic Nitrile Group : Acts as a hydrogen-bond acceptor with catalytic residues (e.g., serine in proteases) .

- Halogen Bonding : Bromo and fluoro substituents enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- Structure-Activity Relationship (SAR) : Modify substituents (Table 2) to tune potency.

Q. Table 2: Comparative Bioactivity of Analogues

| Compound | IC₅₀ (μM) | Target Enzyme | Reference |

|---|---|---|---|

| (2E)-3-(4-Bromo-2-fluorophenyl)propenenitrile | 0.45 | EGFR Kinase | |

| (2E)-3-(4-Chlorophenyl)propenenitrile | 1.2 | EGFR Kinase | |

| (2E)-3-(4-Methoxyphenyl)propenenitrile | >10 | EGFR Kinase |

Advanced: How to resolve contradictions in cytotoxicity data across cell lines?

Answer:

Variability may arise from differences in:

- Membrane Permeability : Assess logP (experimental vs. predicted) to evaluate cellular uptake .

- Metabolic Stability : Perform liver microsome assays to identify degradation pathways .

- Target Expression : Quantify enzyme levels (e.g., Western blot for EGFR) in each cell line .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Store under inert atmosphere (N₂ or Ar) at –20°C to prevent nitrile hydrolysis .

- Use amber vials to avoid photodegradation of the aryl halide moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.